molecular formula C10H13BrN2O B13643991 5-Bromo-2-cyclohexylpyrimidin-4(3h)-one

5-Bromo-2-cyclohexylpyrimidin-4(3h)-one

Cat. No.: B13643991
M. Wt: 257.13 g/mol
InChI Key: GGYBWOVOYCORHS-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclohexylpyrimidin-4(3h)-one is a heterocyclic organic compound that features a bromine atom, a cyclohexyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclohexylpyrimidin-4(3h)-one typically involves the bromination of a cyclohexylpyrimidinone precursor. A common synthetic route might include:

    Starting Material: 2-cyclohexylpyrimidin-4(3h)-one.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclohexylpyrimidin-4(3h)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The bromine atom can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-cyclohexylpyrimidin-4(3h)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites. Their unique properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclohexylpyrimidin-4(3h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and cyclohexyl group can influence its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-phenylpyrimidin-4(3h)-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

    5-Chloro-2-cyclohexylpyrimidin-4(3h)-one: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Cyclohexylpyrimidin-4(3h)-one: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-2-cyclohexylpyrimidin-4(3h)-one is unique due to the presence of both a bromine atom and a cyclohexyl group

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

5-bromo-2-cyclohexyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H13BrN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13,14)

InChI Key

GGYBWOVOYCORHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C(C(=O)N2)Br

Origin of Product

United States

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